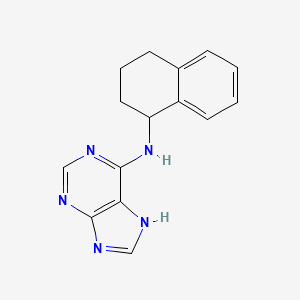
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine, also known as THN-PAG, is a small molecule that has gained significant attention in the scientific community due to its potential applications in biomedical research. THN-PAG has been shown to modulate protein-protein interactions, making it a promising tool for studying various biological processes.
Mécanisme D'action
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine works by binding to a specific region on a protein, which prevents the protein from interacting with its binding partner. This mechanism of action is known as allosteric inhibition. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to selectively inhibit the interaction between two proteins, making it a valuable tool for studying the function of these proteins in biological processes.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have minimal toxicity and is well-tolerated in vivo. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have a half-life of approximately 6 hours in mice, making it suitable for use in animal studies. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have a high affinity for its target proteins, which allows for effective inhibition of protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine is its ability to selectively inhibit protein-protein interactions, which allows for the study of specific biological processes. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has minimal toxicity and is well-tolerated in vivo. However, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has limitations in terms of its solubility, which can make it difficult to work with in certain experimental conditions. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has a relatively short half-life, which may limit its effectiveness in certain animal studies.
Orientations Futures
There are several potential future directions for N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine research. One area of interest is the development of more potent analogs of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine, which could improve its effectiveness in certain experimental conditions. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine could be used to study the function of specific protein complexes in various biological processes. Finally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine could be used in the development of novel cancer therapies through the induction of protein degradation.
Méthodes De Synthèse
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis method involves the use of various reagents and solvents, including palladium catalysts, hydrogen gas, and organic solvents. The final product is obtained through a purification process involving column chromatography. The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been used in various scientific research applications, including the study of protein-protein interactions, protein degradation, and gene expression. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to selectively inhibit the interaction between two proteins, making it a valuable tool for studying the function of these proteins in biological processes. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been used to induce protein degradation through the recruitment of E3 ubiquitin ligases, which has potential applications in cancer therapy. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has also been used to regulate gene expression by targeting specific transcription factors.
Propriétés
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-6-11-10(4-1)5-3-7-12(11)20-15-13-14(17-8-16-13)18-9-19-15/h1-2,4,6,8-9,12H,3,5,7H2,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSMAICUYTBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

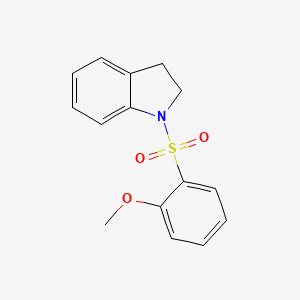
![1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
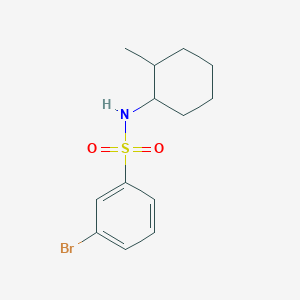
![6-tert-butyl-N-(1,1-dioxothiolan-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7529066.png)
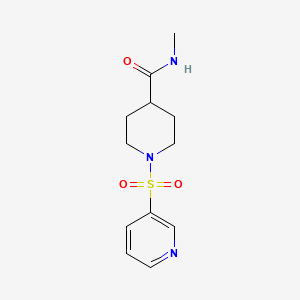

![3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7529092.png)
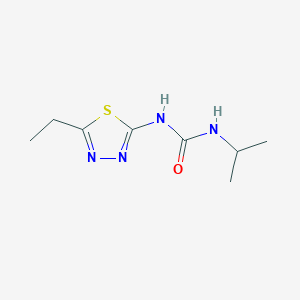
![5-(1-Chloroethyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529103.png)
![5-chloro-2-fluoro-N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7529105.png)
![N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B7529107.png)


![cyclopropyl-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7529123.png)